3-(4-Nitrophenyl)pyridine
Overview
Description
3-(4-Nitrophenyl)pyridine is an organic compound with the molecular formula C11H8N2O2. It is characterized by a pyridine ring substituted with a 4-nitrophenyl group.
Mechanism of Action
Target of Action
Nitrophenyl compounds and pyridine derivatives are known to interact with a variety of biological targets. For instance, some nitrophenyl compounds have been found to exhibit anti-inflammatory and analgesic activities . Pyridine derivatives, on the other hand, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
Nitrophenyl compounds and pyridine derivatives generally exert their effects by binding to specific receptors or enzymes, thereby modulating their activity .
Pharmacokinetics
The physicochemical properties of a compound, including its solubility and stability, can influence its bioavailability .
Biochemical Analysis
Biochemical Properties
Pyridine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the derivative. In the case of 3-(4-Nitrophenyl)pyridine, the nitrophenyl group may influence its biochemical interactions .
Cellular Effects
It is known that pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of this compound would depend on its biochemical properties and cellular effects, which are currently not well-characterized.
Metabolic Pathways
Pyridine derivatives can be involved in various metabolic pathways, interacting with different enzymes or cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Pyridine derivatives can interact with various transporters or binding proteins, which can influence their localization or accumulation .
Subcellular Localization
Pyridine derivatives can be directed to specific compartments or organelles based on their biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)pyridine typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment with sulfur dioxide (SO2) and bisulfite (HSO3-) in water. This method yields 3-nitropyridine, which can then be further reacted to introduce the 4-nitrophenyl group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. For instance, pyridine N-oxide can be converted into 4-nitropyridine N-oxide using fuming nitric acid and concentrated sulfuric acid. This intermediate is then reacted with phosphorus trichloride (PCl3) to form this compound .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Nitrophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Ammonia (NH3) or amines in the presence of a base
Major Products:
Reduction: 3-(4-Aminophenyl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used
Scientific Research Applications
3-(4-Nitrophenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Nitropyridine: Similar in structure but lacks the 4-nitrophenyl group.
4-Nitropyridine: Similar in structure but the nitro group is positioned differently.
3-(4-Aminophenyl)pyridine: The amino derivative of 3-(4-Nitrophenyl)pyridine
Uniqueness: this compound is unique due to the presence of both a pyridine ring and a 4-nitrophenyl group, which imparts distinct chemical and biological properties.
Biological Activity
3-(4-Nitrophenyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from a variety of scholarly sources.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a nitrophenyl group at the 3-position. This structural configuration contributes to its pharmacological potential. The presence of the nitro group enhances the electron-withdrawing capacity, which can influence the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing pyridine and nitrophenyl moieties exhibit significant antimicrobial properties. A study highlighted the antibacterial efficacy of similar pyridine derivatives against various strains, including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 0.03125 μg/mL for some derivatives . This suggests that this compound may possess comparable antimicrobial activity.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. For instance, derivatives of pyridine have shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), a target in cancer therapy. Inhibition of NAMPT can lead to impaired cell growth, making it a viable strategy for cancer treatment . Additionally, compounds with similar structures have demonstrated cytotoxic effects against ovarian and breast cancer cell lines, suggesting that this compound could also exhibit such effects .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may act by inhibiting key enzymes involved in cellular processes, including those related to DNA replication and repair.
- Interaction with Cellular Targets : The nitrophenyl group may facilitate interactions with various cellular receptors or enzymes, enhancing the compound's bioactivity.
Case Studies
- Antimicrobial Efficacy : In a comparative study on pyridine derivatives, this compound showed promising results against multidrug-resistant strains. The study reported that compounds similar to it had potent activity against Acinetobacter baumannii and Klebsiella pneumoniae .
- Cytotoxicity Assessments : A series of experiments evaluated the cytotoxic effects of pyridine derivatives on cancer cell lines. Results indicated that certain derivatives exhibited moderate to high cytotoxicity without significant toxicity toward non-cancerous cells .
Data Tables
Properties
IUPAC Name |
3-(4-nitrophenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWZMBYPPLMXQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282753 | |
Record name | 3-(4-nitrophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-46-6 | |
Record name | 4282-46-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27898 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-nitrophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the fungicidal activity of 3-(4-Nitrophenyl)pyridine?
A1: The research paper [] investigates the synthesis and fungicidal activity of a series of nitrophenylpyridines, including this compound. The study focuses on evaluating the effectiveness of these compounds against specific fungal species. While the abstract doesn't provide specific results for this compound, it suggests that the presence of the nitro group and the phenylpyridine scaffold contribute to the fungicidal properties of these compounds. Further investigation into the full text of the paper is recommended to glean specific details about the fungicidal activity of this compound, including the tested fungal species, minimum inhibitory concentrations, and potential mechanisms of action.
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